
Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate, also known as 1,2-Benzenedicarboxylic acid, di-2,7-octadienyl ester, is an organic compound with the molecular formula C20H24O4. This compound is characterized by the presence of two octadienyl groups attached to a benzene ring through ester linkages. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with octa-2,7-dien-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadienyl groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the ester groups.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Applications De Recherche Scientifique
Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of coatings and adhesives.
Mécanisme D'action
The mechanism of action of Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and carboxylic acids, which can then participate in further biochemical reactions. The double bonds in the octadienyl groups can also undergo addition reactions with various nucleophiles, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: This compound has similar ester groups but with methyl instead of octadienyl groups.
Diocta-2,7-dien-1-yl benzene-1,4-dicarboxylate: This compound has the same octadienyl groups but attached to a benzene ring at the 1,4-positions instead of 1,2-positions.
Uniqueness
Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate is unique due to the presence of octadienyl groups, which impart distinct chemical reactivity and physical properties compared to similar compounds with shorter or saturated alkyl chains. This makes it particularly useful in applications requiring specific chemical functionalities and stability.
Propriétés
Numéro CAS |
27787-51-5 |
|---|---|
Formule moléculaire |
C24H30O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
bis(octa-2,7-dienyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H30O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h3-4,11-18H,1-2,5-10,19-20H2 |
Clé InChI |
BDZZOAASIXRULJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC=CCOC(=O)C1=CC=CC=C1C(=O)OCC=CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


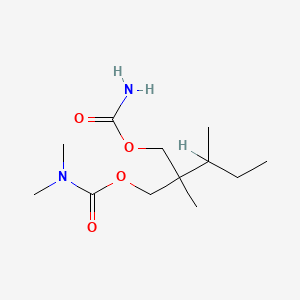

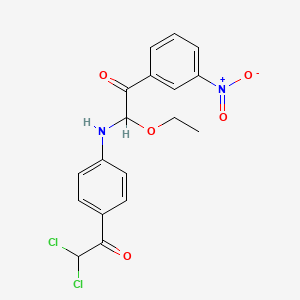
![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)
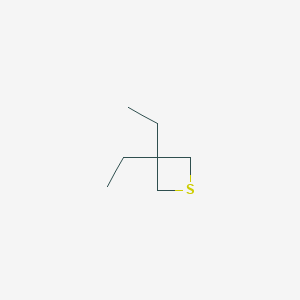
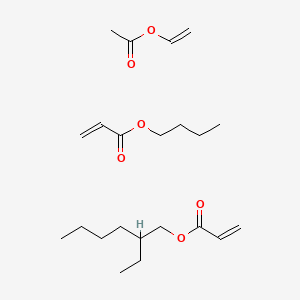
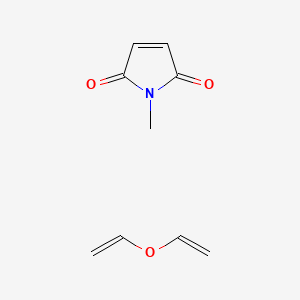
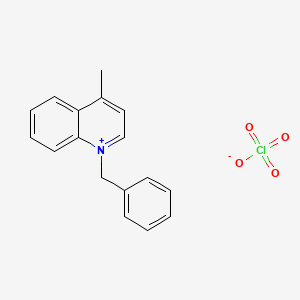
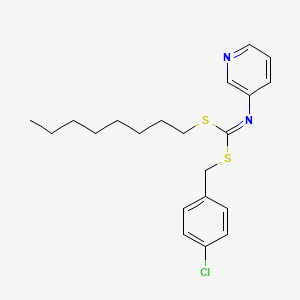
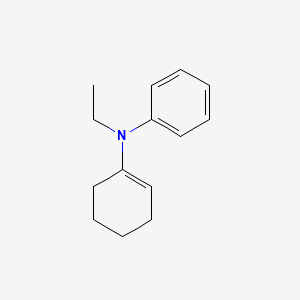
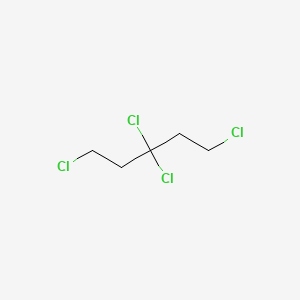
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)

